molecular formula C13H9N3O4 B14621260 N-Benzoyl-5-nitropyridine-3-carboxamide CAS No. 59290-41-4

N-Benzoyl-5-nitropyridine-3-carboxamide

Cat. No.: B14621260
CAS No.: 59290-41-4
M. Wt: 271.23 g/mol
InChI Key: OOBXGBNDLTXOTC-UHFFFAOYSA-N
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Description

N-Benzoyl-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of nitropyridines These compounds are characterized by the presence of a nitro group attached to a pyridine ring

Preparation Methods

The synthesis of N-Benzoyl-5-nitropyridine-3-carboxamide typically involves the reaction of 3-nitropyridine with benzoyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

N-Benzoyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as amines or alkyl groups.

    Hydrolysis: The amide group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-Benzoyl-5-nitropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzoyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl group can also participate in interactions with proteins and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

N-Benzoyl-5-nitropyridine-3-carboxamide can be compared with other nitropyridine derivatives, such as:

Properties

CAS No.

59290-41-4

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

N-benzoyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C13H9N3O4/c17-12(9-4-2-1-3-5-9)15-13(18)10-6-11(16(19)20)8-14-7-10/h1-8H,(H,15,17,18)

InChI Key

OOBXGBNDLTXOTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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